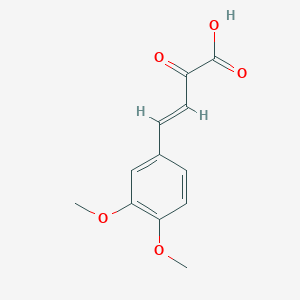
1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile” is a chemical compound with the molecular formula C12H16N4 and a molecular weight of 216.288. It is a derivative of piperidine , a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a 6-ethylpyrimidin-4-yl group. The InChI code for a related compound, “1-(6-ethylpyrimidin-4-yl)piperidin-3-amine”, is 1S/C11H18N4/c1-2-10-6-11(14-8-13-10)15-5-3-4-9(12)7-15/h6,8-9H,2-5,7,12H2,1H3 .Scientific Research Applications
Synthesis and Biological Activity
Research in the synthesis of compounds related to "1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile" has led to the development of molecules with significant biological activities. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related compounds were synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Some compounds showed notable anti-proliferative activities, indicating potential for cancer treatment applications (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antimicrobial and Antioxidant Properties
Compounds synthesized from 4-aminopyrimidine-5-carbonitrile showed promising antimicrobial and antioxidant activities. This indicates their potential application in combating microbial infections and oxidative stress-related diseases (Lavanya, Vani, Vasu, Suresh, & Rani, 2010).
Molecular Docking and SAR Analysis
The structure-activity relationship (SAR) analysis of synthesized compounds, particularly those with chromene and quinoline moieties, revealed enhanced anti-proliferative activities. Molecular docking studies further supported these findings, offering insights into the mechanism of action at the molecular level, which is crucial for drug development processes (Parveen et al., 2017).
Antiproliferative Activities
Novel classes of compounds, such as 6-indolypyridine-3-carbonitrilile derivatives, were synthesized and evaluated for their antiproliferative activities. These studies help in understanding the compounds' therapeutic potential and in designing new treatments for various cancers (El-Sayed et al., 2014).
Serotonin Receptor Antagonism
Research on novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds revealed their potential as serotonin 5-HT3 receptor antagonists, highlighting their relevance in neuroscience and potential therapeutic applications for disorders related to serotonin dysregulation (Mahesh, Perumal, & Pandi, 2004).
Future Directions
Piperidine derivatives, including “1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile”, have significant potential in drug design due to their presence in more than twenty classes of pharmaceuticals . Future research could focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their potential biological activity and pharmacological applications .
properties
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-11-7-12(15-9-14-11)16-5-3-10(8-13)4-6-16/h7,9-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXMAOONTZXTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2904313.png)
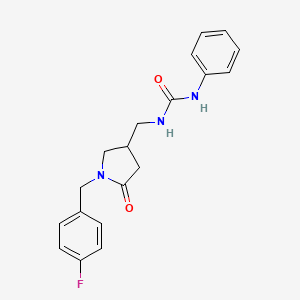
![N-(2-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2904315.png)
![5-[3-(4-Benzylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2904317.png)
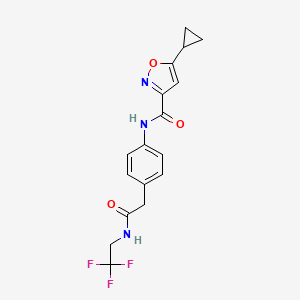
![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2904321.png)


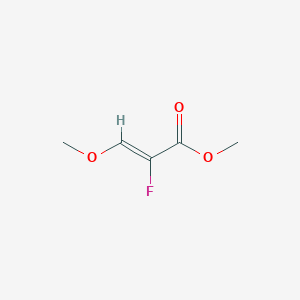
![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2904328.png)
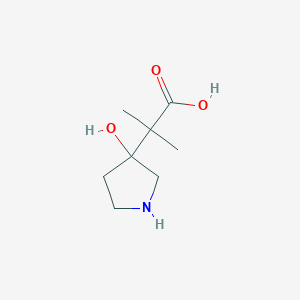
![N'-acetyl-4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide](/img/structure/B2904333.png)
![6-Isopropyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2904334.png)
